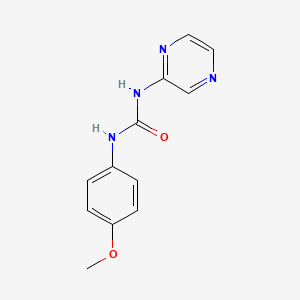methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide, commonly known as DNP, is a chemical compound with the molecular formula C18H14N4O5. DNP is a yellow crystalline powder that has been used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
DNP has been used in various scientific research applications, including as a fluorescent probe for the detection of hydrogen peroxide, as a photosensitizer for photodynamic therapy, and as a reagent for the synthesis of other compounds.
Mecanismo De Acción
DNP acts as a proton ionophore, which means that it can transport protons across biological membranes. This property has been used in various scientific research applications, including in the study of mitochondrial respiration and oxidative phosphorylation.
Biochemical and Physiological Effects:
DNP has been shown to increase metabolic rate and energy expenditure in various organisms, including humans. This effect is due to the uncoupling of oxidative phosphorylation, which leads to the production of heat instead of ATP. DNP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNP has several advantages for lab experiments, including its ability to cross biological membranes and its fluorescent properties. However, DNP is also toxic and can cause cell death at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the use of DNP in scientific research, including its potential use as a treatment for obesity and metabolic disorders, its use as a photosensitizer for cancer therapy, and its use as a probe for the detection of reactive oxygen species.
In conclusion, DNP is a unique chemical compound that has been used in various scientific research applications. Its proton ionophore properties have been used in the study of mitochondrial respiration and oxidative phosphorylation, and it has also been shown to increase metabolic rate and energy expenditure. However, careful consideration should be given to the dosage and concentration used in lab experiments due to its toxicity. There are several future directions for the use of DNP in scientific research, including its potential use as a treatment for obesity and metabolic disorders and its use as a photosensitizer for cancer therapy.
Métodos De Síntesis
DNP can be synthesized through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by the reaction with 3,5-dinitrobenzoyl chloride. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
N-[(Z)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-25(2)18-10-8-16(9-11-18)21(15-6-4-3-5-7-15)23-24-22(28)17-12-19(26(29)30)14-20(13-17)27(31)32/h3-14H,1-2H3,(H,24,28)/b23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIXGTWKPTLBB-LNVKXUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[4-(Dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![N-{2-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenoxy]ethyl}acetamide](/img/structure/B5295975.png)

![N-(4-fluorophenyl)-2-(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5295981.png)
![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5295998.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)